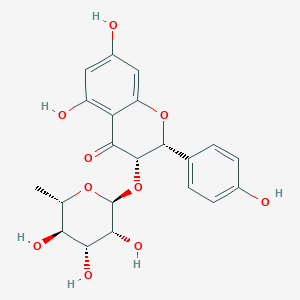
Isoengeletin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Isoengeletin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
It has shown promise in the treatment of psoriasis, hyperuricemia, and gout . Additionally, it has been investigated for its antioxidant, anti-inflammatory, and immunomodulatory properties . These properties make it a valuable compound for research in the fields of chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of isoengeletin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. The specific molecular targets and pathways are still under investigation, but it is believed to influence pathways related to oxidative stress and inflammation .
Comparación Con Compuestos Similares
Isoengeletin is structurally similar to other flavonoids such as engeletin, aromadendrin 7-O-rhamnoside, and sinensin . These compounds share similar chemical structures but differ in their specific functional groups and substructures. This compound is unique due to its specific arrangement of hydroxyl groups and glycosidic linkages, which contribute to its distinct bioactivity and pharmacological properties .
List of Similar Compounds::- Engeletin
- Aromadendrin 7-O-rhamnoside
- Sinensin
- Phellamurin
- Taxifolin 3-O-beta-D-xylopyranoside
- Neoisoastilbin
- Astilbin
- Isoastilbin
- Neoastilbin
- (2S,3S)- (-)-Glucodistylin
- Taxifolin 3’-O-glucoside
- Taxifolin 7-O-rhamnoside
- Taxifolin 7-O-glucoside
- 7-Neohesperidosides
Propiedades
IUPAC Name |
(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPQWGKORWZII-RPJYBVRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
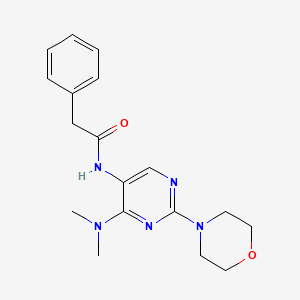

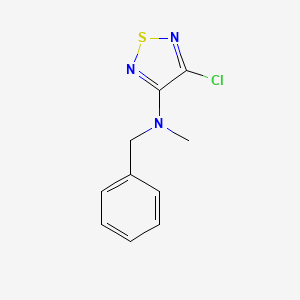
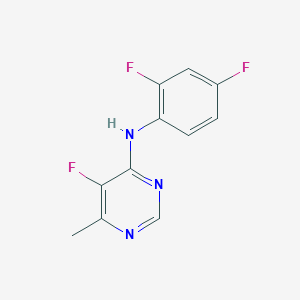
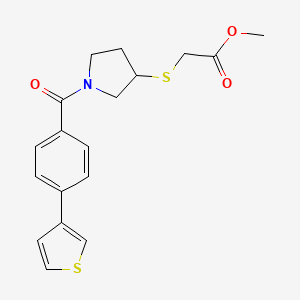
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)
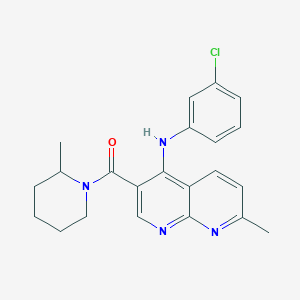
![2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide](/img/structure/B3002150.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)
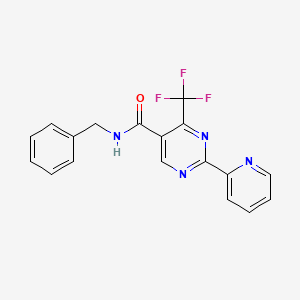
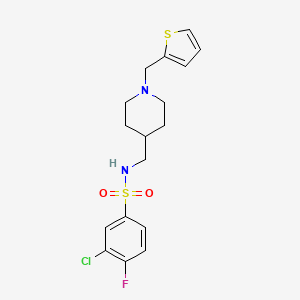
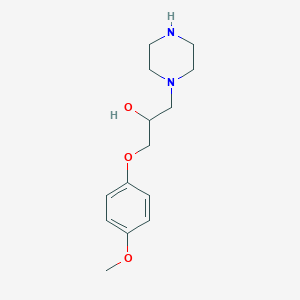
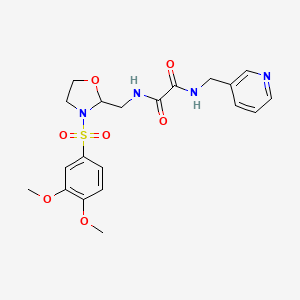
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)
